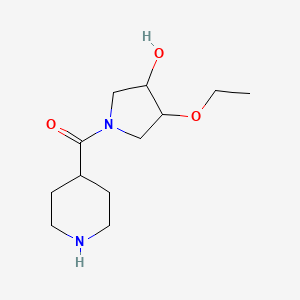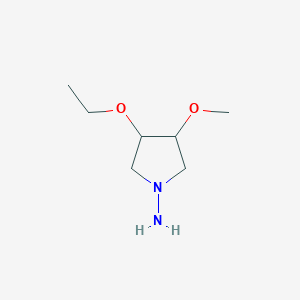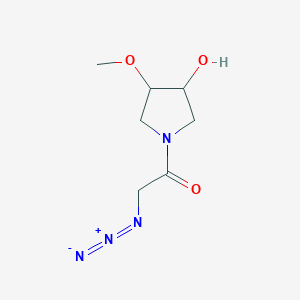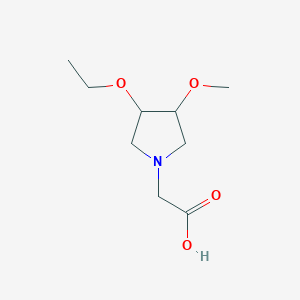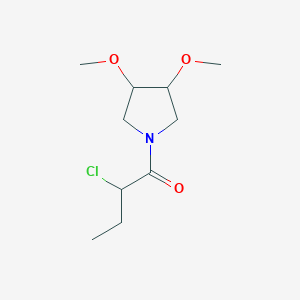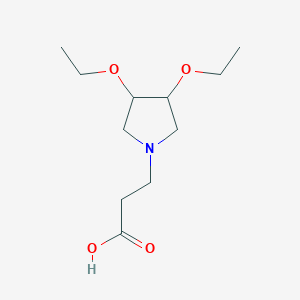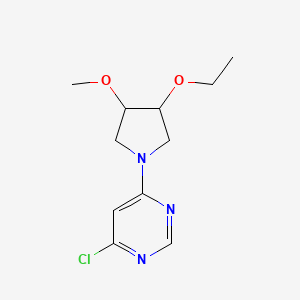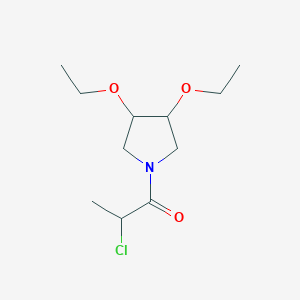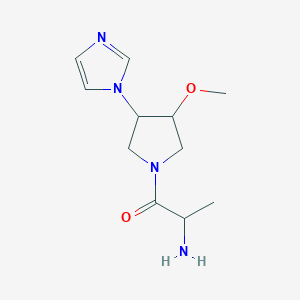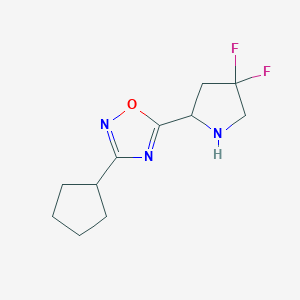
3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that is used in various scientific research applications, such as drug discovery and development, organic synthesis, and materials science. It is a versatile compound that has been used in the synthesis of various organic compounds, as well as in the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Compounds containing the 1,2,4-oxadiazole moiety, such as 3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole, have been extensively researched for their synthesis and biological activities. These compounds demonstrate significant anti-protozoal and cytotoxic activities, making them valuable in the study of novel treatments for protozoal infections and cancer (Dürüst et al., 2012; Zhang et al., 2005).
Cholinesterase Inhibition and Docking Study
- Certain 1,2,4-oxadiazoles have been designed as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes involved in neurological disorders. These compounds have shown moderate dual inhibition with certain derivatives being more efficient than established drugs. This indicates their potential in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).
Antimicrobial Activity
- Some derivatives of 1,2,4-oxadiazole have shown strong antimicrobial activity, demonstrating their potential in the development of new antimicrobial agents. This highlights the versatility of these compounds in various therapeutic areas, including the treatment of bacterial infections (Krolenko et al., 2016).
Tuberculostatic Activity
- Research has also been conducted on the tuberculostatic activity of certain 1,2,4-oxadiazole derivatives. These studies are crucial for developing new treatments for tuberculosis, a major global health challenge (Foks et al., 2004).
Role in Organic Light-Emitting Diodes (OLEDs)
- 1,2,4-Oxadiazole derivatives have been used in the development of organic light-emitting diodes (OLEDs). Their electron-transporting and exciton-blocking properties make them suitable for use in high-efficiency OLEDs with low efficiency roll-off (Shih et al., 2015).
Eigenschaften
IUPAC Name |
3-cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O/c12-11(13)5-8(14-6-11)10-15-9(16-17-10)7-3-1-2-4-7/h7-8,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPAQMBURINCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3CC(CN3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



